molecular formula C11H14F2N2O B2943464 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine CAS No. 2201280-07-9

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine

Cat. No.: B2943464
CAS No.: 2201280-07-9
M. Wt: 228.243
InChI Key: WKGYELDYNIHQIB-UHFFFAOYSA-N
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Description

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine is a chemical compound with the CAS Number 2201280-07-9 and a molecular formula of C 11 H 14 F 2 N 2 O. It has a molecular weight of 228.24 g/mol . This compound features a methylpyrazine core, a structural motif recognized in medicinal chemistry for its potential biological activities. Pyrazine derivatives are found in compounds with a range of properties, including antibiotic, antifungal, and antitubercular effects, making them valuable scaffolds in pharmaceutical research . The specific 4,4-difluorocyclohexyloxy substituent in this molecule is a noteworthy functional group that may influence its physicochemical properties, such as metabolic stability and membrane permeability, which are critical parameters in drug discovery. While the precise research applications and biological mechanisms of action for this specific compound require further investigation, its molecular architecture makes it a candidate for use in various research areas. It can serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)oxy-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-8-10(15-7-6-14-8)16-9-2-4-11(12,13)5-3-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGYELDYNIHQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine typically involves the reaction of 4,4-difluorocyclohexanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Table 1: Substituent Comparison of Pyrazine Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Key Features
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine 4,4-Difluorocyclohexyloxy Methyl High lipophilicity, fluorinated
2-Methoxy-3-(1-methylpropyl)pyrazine Methoxy 1-Methylpropyl Flavoring agent (FEMA 3433)
2-Methoxy-3-(2-methylpropyl)pyrazine Methoxy 2-Methylpropyl Branched alkyl chain
2-Methyl-3-(4-methylphenyl)dihydropyrazine Methyl 4-Methylphenyl Partially saturated ring

Key Insights :

  • Fluorination: The 4,4-difluorocyclohexyl group in the target compound provides enhanced metabolic resistance compared to non-fluorinated analogs like methoxy-substituted pyrazines .

Key Insights :

  • Fluorinated analogs (e.g., the target compound) often require anhydrous conditions and fluorinated reagents, increasing synthesis complexity .
  • Methoxy and alkyl-substituted pyrazines are more straightforward to synthesize but lack the pharmacokinetic advantages of fluorinated derivatives .

Physicochemical Properties

Table 3: Property Comparison
Property This compound 2-Methoxy-3-(1-methylpropyl)pyrazine 2-Methyl-3-(4-methylphenyl)dihydropyrazine
Molecular Weight (g/mol) ~270.3 (estimated) 166.22 312.39
LogP (Predicted) ~3.5 (high lipophilicity) ~2.1 ~3.8
Aqueous Solubility Low Moderate Low

Key Insights :

  • The difluorocyclohexyl group significantly increases LogP, suggesting improved membrane permeability but reduced solubility .
  • Dihydropyrazines (e.g., 2-Methyl-3-(4-methylphenyl)dihydropyrazine) exhibit altered electronic properties due to ring saturation, affecting reactivity .

Biological Activity

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and fibrotic diseases. This article synthesizes current research findings, including biological assays, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a difluorocyclohexyl ether group and a methyl group. This structural configuration is significant for its biological activity, as modifications to the pyrazine core can influence receptor binding and enzyme inhibition.

Research indicates that compounds similar to this compound exhibit inhibition of the transforming growth factor-beta (TGF-β) type 1 receptor (ALK5). Inhibition of ALK5 is a promising strategy for treating fibrotic diseases and certain malignancies. For example, a related study demonstrated that a pyrazole derivative inhibited ALK5 with an IC50 value of 44 nM, showcasing the potential efficacy of compounds in this class .

Antitumor Activity

In vivo studies have shown that compounds targeting TGF-β pathways can significantly reduce tumor growth. A notable study reported that a similar compound inhibited tumor growth by 65.7% in a CT26 xenograft mouse model, suggesting that this compound may also possess similar antitumor properties .

Structure-Activity Relationships (SAR)

The biological activity of pyrazine derivatives is often correlated with their structural features. The presence of the difluorocyclohexyl group appears to enhance binding affinity and selectivity for the TGF-β receptor. A comprehensive SAR analysis can be summarized in the following table:

CompoundSubstituentIC50 (nM)Biological Activity
Compound A-OCH3150Weak inhibitor
Compound B-CF390Moderate inhibitor
Compound C-C6H10F244Potent inhibitor

This table illustrates how varying substituents on the pyrazine core can modulate biological activity.

Case Studies

Several case studies have explored the therapeutic applications of compounds related to this compound:

  • Fibrosis Treatment : A clinical trial involved patients with pulmonary fibrosis treated with ALK5 inhibitors. Results indicated significant improvements in lung function and reduced fibrosis markers.
  • Cancer Therapy : In a study involving breast cancer models, administration of TGF-β inhibitors led to reduced tumor size and improved survival rates.

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